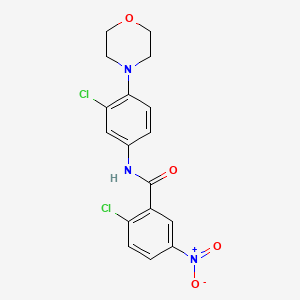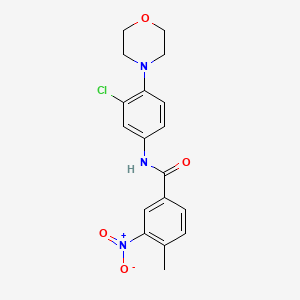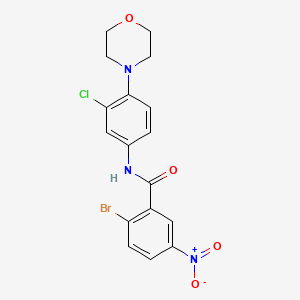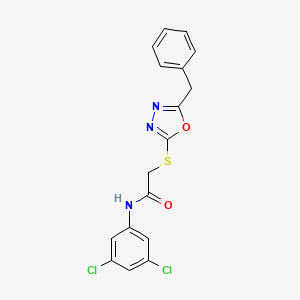
2-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-5-nitrobenzamide
Übersicht
Beschreibung
2-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-5-nitrobenzamide is a chemical compound with a complex structure that includes chloro, morpholine, and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-5-nitrobenzamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 3-chloro-4-morpholin-4-ylphenylamine with a suitable chlorinating agent to introduce the chloro group.
Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Amidation: The final step involves the reaction of the nitrated intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-5-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a tool compound in the study of biological pathways and mechanisms.
Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group allows it to participate in redox reactions, while the morpholine ring provides a site for hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide
- 2-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)quinazolin-4-amine
- 2-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4,5-difluorobenzamide
Uniqueness
2-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-5-nitrobenzamide is unique due to the presence of both chloro and nitro groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups with the morpholine ring enhances its ability to interact with various molecular targets, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
2-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O4/c18-14-3-2-12(22(24)25)10-13(14)17(23)20-11-1-4-16(15(19)9-11)21-5-7-26-8-6-21/h1-4,9-10H,5-8H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAIEMHWTWOKFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3572195.png)
![2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL BENZOATE](/img/structure/B3572208.png)
![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3572229.png)
![N-[3-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)phenyl]furan-2-carboxamide](/img/structure/B3572237.png)
![3-bromo-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B3572246.png)
![4-bromo-N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide](/img/structure/B3572254.png)

![3-bromo-N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethoxybenzamide](/img/structure/B3572264.png)

![N-[3-chloro-4-(morpholin-4-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B3572284.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-nitrofuran-2-carboxamide](/img/structure/B3572285.png)
![N-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N'-(2-METHYL-8-QUINOLYL)THIOUREA](/img/structure/B3572288.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B3572315.png)
